N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This compound is a structurally unique SAR probe for oxadiazole-benzamide programs. It features three differentiating motifs – meta-substitution, 5-cyclopropyl-oxadiazole, and N-(1-cyanocyclopropyl) amide – that simultaneously diverge from common fluorinated analogs. With a low cLogP (~0.94) and moderate TPSA (~88 Ų), it fills a physicochemical niche ideal for optimizing permeability and reducing promiscuity in screening cascades. Procure as a high-purity reference standard for computational validation, synthetic derivatization, or fragment-based lead growth. Available at ≥95% purity for non-GLP R&D use; batch-specific COA supplied.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 1436245-44-1
Cat. No. B2396257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide
CAS1436245-44-1
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESC1CC1C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4(CC4)C#N
InChIInChI=1S/C16H14N4O2/c17-9-16(6-7-16)19-14(21)12-3-1-2-11(8-12)13-18-15(22-20-13)10-4-5-10/h1-3,8,10H,4-7H2,(H,19,21)
InChIKeyTZUSJHYREWQAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide (CAS 1436245-44-1): Structural Identity and Procurement-Relevant Profile


N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide (CAS 1436245-44-1) is a synthetic small-molecule benzamide derivative bearing a 1,2,4-oxadiazole heterocycle substituted at the 5-position with a cyclopropyl group and at the 3-position with a meta-substituted benzamide carrying an N-(1-cyanocyclopropyl) carboxamide. Its molecular formula is C₁₆H₁₄N₄O₂ with a molecular weight of 294.31 g·mol⁻¹ . The compound belongs to the broader 1,2,4-oxadiazole-benzamide class, members of which have been investigated as DGAT1 inhibitors [1], cathepsin K inhibitors [2], and HDAC inhibitors . Importantly, this specific compound lacks any published primary research literature with quantitative bioactivity data as of the search date; all available information derives from vendor catalog entries and structure-based computed property predictions.

Why In-Class Substitution of N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide Is Not Advisable Without Quantitative Comparative Data


Compounds within the 1,2,4-oxadiazole-benzamide class cannot be treated as interchangeable because even subtle structural alterations produce substantial shifts in physicochemical properties, target engagement, and ADME profiles [1]. For N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide, three structural features simultaneously diverge from the closest commercially available analogs: (i) the meta-substitution pattern on the benzamide ring (versus the more common para-substitution in fluorinated analogs [2]), (ii) the 5-cyclopropyl substituent on the oxadiazole (versus trifluoromethyl or difluoromethyl variants [2][3]), and (iii) the N-(1-cyanocyclopropyl) amide moiety (versus N-cyclopropyl, N-cyanomethyl, or carboxylic acid analogs ). Each of these variations independently affects hydrogen-bond acceptor/donor counts, lipophilicity, and conformational flexibility, meaning that a researcher cannot assume equivalent behavior in enzymatic, cellular, or in vivo assays simply because compounds share the oxadiazole-benzamide core. The quantitative evidence below establishes where measurable differentiation exists, while explicitly noting where experimental comparative data remain absent.

Quantitative Differentiation Evidence for N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide Relative to Closest Structural Analogs


Hydrogen-Bond Acceptor Count: Reduced Polarity vs. Fluorinated Para-Substituted Analogs

N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide possesses 5 hydrogen-bond acceptor (HBA) atoms based on its structure (oxadiazole N and O, amide carbonyl O, cyano N, and the second oxadiazole N), compared to 8 HBA atoms for its closest para-substituted trifluoromethyl analog (CAS 1808712-65-3) [1] and an estimated 7 HBA atoms for the difluoromethyl variant (CAS 2418695-27-7) [2]. This 3-HBA reduction (37.5% fewer HBA sites) versus the CF₃ analog is quantitatively meaningful: fewer HBA sites reduce the desolvation penalty upon membrane passage and may decrease promiscuous binding to off-target proteins [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight Differential: 294 vs. 322–336 Da Range vs. Closest Commercial Analogs

The molecular weight of N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is 294.31 g·mol⁻¹ . This is 27.9 Da (8.7%) lower than the trifluoromethyl analog (322.25 g·mol⁻¹) [1], 9.9 Da (3.3%) lower than the difluoromethyl analog (304.26 g·mol⁻¹) [2], and 42.5 Da (12.6%) lower than the N-cyclopropyl-propylaminomethyl analog hydrochloride salt (336.81 g·mol⁻¹ for the salt form) . The target compound's MW more closely adheres to the preferred <300 Da range for lead-like chemical space, a recognized criterion for fragment-based and lead optimization campaigns [3].

Physicochemical Properties Lead Optimization Fragment-Based Drug Discovery

Regioisomeric Differentiation: Meta- vs. Para-Substituted Benzamide Pattern

N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide bears the oxadiazole ring at the meta (3-) position of the benzamide, whereas the closest fluorinated analogs (CAS 1808712-65-3 and CAS 2418695-27-7) are para (4-) substituted [1][2]. The meta-substitution pattern alters the vector and distance between the amide group and the oxadiazole heterocycle, affecting molecular shape complementarity with biological targets. In the broader oxadiazole-benzamide class, meta vs. para substitution has been shown to influence both target binding and physicochemical properties independent of other substituent effects [3].

Regioisomerism Structure-Activity Relationships Molecular Recognition

Oxadiazole C5 Substituent: Cyclopropyl vs. Fluorinated Alkyl Groups — Lipophilicity and Metabolic Profile Implications

The target compound carries a cyclopropyl group at the oxadiazole C5 position, whereas the closest commercial analogs carry trifluoromethyl (CAS 1808712-65-3) or difluoromethyl (CAS 2418695-27-7) groups [1][2]. The cyclopropyl group is substantially less lipophilic than CF₃: the Hansch π constant for cyclopropyl is approximately +1.0, compared to +0.88 for CF₃ [3]; however, the CF₃ group adds three fluorine atoms that dramatically increase molecular volume, polarizability, and metabolic oxidative stability. The cyclopropyl substituent additionally introduces conformational restriction through its strained three-membered ring, which can reduce the entropic penalty of binding while maintaining a lower molecular weight and polar surface area [4]. Computed cLogP for the target compound is approximately 0.94 (TPSA: 88.32 Ų) [5], compared to an estimated cLogP >2.0 for the CF₃ analog based on its increased molecular weight and fluorine content.

Lipophilicity Metabolic Stability Bioisosterism

Absence of Acidic Functionality: Differentiation from 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 775304-11-5)

N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide (MW 294.31) is the N-(1-cyanocyclopropyl) amide derivative of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 775304-11-5, MW 230.22 g·mol⁻¹, C₁₂H₁₀N₂O₃) . The carboxylic acid precursor carries an ionizable acidic proton (pKₐ ~4), rendering it negatively charged at physiological pH, which severely limits passive membrane permeability. Conversion to the neutral amide eliminates this charge, adds 64.09 Da, introduces a hydrogen-bond donor (amide NH), a hydrogen-bond acceptor (cyano group), and significantly alters lipophilicity and solubility profiles. This functional group transformation is not trivial: the amide is expected to exhibit substantially higher passive permeability in cell-based assays than the parent acid.

Functional Group Interconversion Amide vs. Acid Permeability

Critical Disclaimer: Absence of Published Quantitative Bioactivity Data for This Specific Compound

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor databases (performed through April 2026) returned zero primary research articles, zero patent examples, and zero bioactivity data points (IC₅₀, Kᵢ, EC₅₀, etc.) for N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide (CAS 1436245-44-1) specifically [1][2][3]. The compound is listed exclusively in vendor screening catalogs with no associated biological annotation. This contrasts with structurally related 1-cyanocyclopropyl-bearing compounds such as odanacatib (cathepsin K inhibitor, IC₅₀ = 0.5 nM) [4] and various oxadiazole DGAT1 inhibitors (IC₅₀ range: 10–4500 nM) [5], which have extensive published SAR. Any extrapolation of biological activity from class-level data carries substantial uncertainty.

Data Transparency Procurement Risk Assessment Evidence Gap Analysis

Evidence-Based Application Scenarios for N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide in Scientific Research and Procurement


Structure-Activity Relationship (SAR) Exploration of Oxadiazole-Benzamide Series

This compound is best positioned as a SAR probe within oxadiazole-benzamide lead optimization programs. Its unique combination of meta-substitution, 5-cyclopropyl-oxadiazole, and N-(1-cyanocyclopropyl) amide — features not simultaneously present in any commercially available comparator — makes it valuable for systematically probing the contribution of each structural element to target binding, selectivity, and pharmacokinetic parameters [1]. The lower HBA count (5 vs. 8 for CF₃ analogs) and reduced MW (294 Da) position it within favorable lead-like chemical space for fragment growth or scaffold hopping campaigns [2].

Physicochemical Property Benchmarking in Drug Discovery Screening Cascades

With a computed cLogP of approximately 0.94 and TPSA of ~88 Ų [1], this compound occupies a distinct physicochemical niche compared to the more lipophilic fluorinated analogs (estimated cLogP >2.0). It can serve as a tool compound for calibrating permeability, solubility, and plasma protein binding assays in screening cascades, particularly where reduced lipophilicity is desired to mitigate hERG, phospholipidosis, or promiscuity risks. The neutral amide functionality (vs. the charged carboxylic acid of CAS 775304-11-5) ensures compatibility with cell-based assay formats without the need for ester prodrug strategies [2].

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined structure with multiple hydrogen-bond donor/acceptor motifs, a conformationally restricted cyclopropyl group, and a nitrile moiety provides a useful test case for computational chemistry applications including docking studies, molecular dynamics simulations, free-energy perturbation (FEP) calculations, and pharmacophore modeling [1]. Its moderate molecular weight and lack of rotatable bonds beyond the amide linker make it computationally tractable for high-level QM/MM calculations. The absence of published experimental binding data means that computational predictions can be prospectively validated, offering genuine discovery value [2].

Synthetic Methodology Development and Library Synthesis

As a compound available at 95% purity from commercial vendors, it can serve as a starting material or reference standard for synthetic methodology development targeting 1,2,4-oxadiazole functionalization, amide coupling optimization, or cyclopropane chemistry [1]. The presence of the cyano group offers a synthetic handle for further derivatization (e.g., reduction to amine, hydrolysis to amide/acids, or click chemistry applications), while the oxadiazole ring can participate in metal-catalyzed cross-coupling reactions for library expansion [2].

Quote Request

Request a Quote for N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.